molecular formula C14H22N2O2S B497090 N-(3,5-dimethylphenyl)azepane-1-sulfonamide CAS No. 890593-78-9

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Cat. No.: B497090
CAS No.: 890593-78-9
M. Wt: 282.4g/mol
InChI Key: XYUJLGRZTFRYOR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is an organic compound with the molecular formula C14H22N2O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide typically involves the reaction of 3,5-dimethylaniline with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)azepane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)azepane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    Sulfanilamide: A simpler sulfonamide with a different aromatic substitution pattern.

Uniqueness

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an azepane ring, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The sulfonamide moiety can mimic natural substrates, facilitating interactions that lead to enzyme inhibition. For instance, it may interfere with the action of dihydropteroate synthase, crucial in folate synthesis in bacteria, thus exhibiting antibacterial properties similar to traditional sulfonamides .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Sulfonamides generally exhibit bacteriostatic effects by inhibiting bacterial growth through interference with folate synthesis. Studies indicate that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. For example, modifications in the sulfonamide structure have been linked to enhanced anti-inflammatory activity in various models. In vitro studies demonstrated that certain analogs exhibited significant inhibition of inflammatory markers .

Antitumor Potential

Emerging data suggest that this compound may have antitumor properties. In studies involving colon cancer cell lines, compounds with similar structures have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to their ability to target specific molecular pathways involved in cancer progression .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySignificant reduction in inflammatory markers
AntitumorCytotoxicity against colon cancer cell lines

Case Study: Antitumor Activity

A study evaluating the effects of various sulfonamide analogs on colon cancer cells revealed that specific modifications in the structure could enhance potency. For instance, analogs with electron-withdrawing groups exhibited improved IC50 values compared to their parent compounds. One notable compound demonstrated an IC50 value below 5 nM against DLD-1 colon cancer cells, indicating high efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonamides such as sulfanilamide and N-(3,5-dimethylphenyl)azepane-1-carboxamide. While all share a common sulfonamide backbone, the presence of the azepane ring and specific substitutions on the phenyl group confer unique biological activities and pharmacokinetic profiles.

Table 2: Comparison of Sulfonamides

CompoundKey FeaturesBiological Activity
This compoundAzepane ring; selective enzyme inhibitionAntimicrobial, antitumor
SulfanilamideSimple structure; broad-spectrum antibioticAntibacterial
N-(3,5-dimethylphenyl)azepane-1-carboxamideCarboxamide instead of sulfonamideLimited antibacterial activity

Properties

IUPAC Name

N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJLGRZTFRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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